molecular formula C13H17ClN2O B2823352 (4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride CAS No. 2418595-59-0

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride

Cat. No.: B2823352
CAS No.: 2418595-59-0
M. Wt: 252.74
InChI Key: LCSSXJHJLWUNQV-YPMHNXCESA-N
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Description

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride is a chiral compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the precursor compound.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrrolidinones.

Scientific Research Applications

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4,5-Diethyloctane: Shares similar stereochemistry but differs in functional groups and overall structure.

    (3R,4R,5S)-4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate phosphate: Another chiral compound with distinct chemical properties and applications.

Uniqueness

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(4R,5S)-4-amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c14-11-8-12(16)15(10-6-7-10)13(11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8,14H2;1H/t11-,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTYTYQNAWNPJH-YLAFAASESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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